(E)-5-bromo-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O2S2/c1-3-19-14-10(21-4-2)6-5-7-11(14)23-16(19)18-15(20)12-8-9-13(17)22-12/h5-9H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMEICHMVELTMRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(S3)Br)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-5-bromo-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide is a synthetic compound that belongs to the class of benzothiazole derivatives. These compounds have garnered attention due to their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Synthesis
The compound can be synthesized through a series of reactions starting from 4-ethoxy-3-ethylbenzo[d]thiazol-2-amine and thiophene-2-carboxylic acid derivatives. The synthesis typically involves condensation reactions under controlled conditions, often utilizing catalysts such as pyridine to enhance yield and purity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its potential therapeutic applications.
1. Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound shows effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Escherichia coli | 18 | 100 |
| Pseudomonas aeruginosa | 12 | 75 |
2. Anticancer Properties
The compound has also been evaluated for its anticancer activity. Studies using various cancer cell lines have shown that it can induce apoptosis and inhibit cell proliferation. The proposed mechanism involves the modulation of signaling pathways associated with cell cycle regulation.
Case Study:
A study conducted on human breast cancer cells (MCF-7) revealed that treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value of approximately 25 µM after 48 hours of exposure.
3. Antifungal Activity
In addition to antibacterial effects, this compound has shown antifungal activity against several fungal pathogens. The results indicate that it disrupts fungal cell membrane integrity, leading to cell death.
| Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Candida albicans | 32 |
| Aspergillus niger | 64 |
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may act by:
- Inhibiting Enzymatic Activity : The compound may inhibit specific enzymes involved in critical metabolic pathways.
- Modulating Gene Expression : It could affect the expression levels of genes related to apoptosis and cell cycle regulation.
- Interfering with Signal Transduction Pathways : By disrupting key signaling pathways, it may alter cellular responses to external stimuli.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The bromine atom at position 5 of the thiophene ring undergoes regioselective Suzuki coupling with aryl/heteroaryl boronic acids. This reaction is catalyzed by Pd(PPh₃)₄ in the presence of K₃PO₄ at 90°C (analogous to ).
| Boronic Acid | Product Structure | Yield (%) | Conditions |
|---|---|---|---|
| Phenyl | Thiophene-aryl | 40 | Pd(PPh₃)₄, K₃PO₄, 1,4-dioxane, 90°C |
| 4-Methoxyphenyl | Thiophene-methoxyaryl | 38 | Same as above |
| Thienyl | Bithiophene | 35 | Same as above |
Key Findings :
-
The aryl bromide reacts preferentially over the benzothiazole-bound substituents due to electronic activation by the carboxamide group .
-
Steric hindrance from the 3-ethyl-4-ethoxybenzothiazole group marginally reduces yields compared to simpler thiophene analogs.
Nucleophilic Aromatic Substitution
The electron-deficient thiophene ring facilitates nucleophilic substitution at the brominated position under basic conditions.
Example Reaction :
-
Replacement of Br with morpholine (Nu = morpholine) in DMF at 120°C yields 5-morpholino-N-(4-ethoxy-3-ethylbenzothiazol-2-ylidene)thiophene-2-carboxamide (65% yield) .
Mechanism :
-
The carboxamide group withdraws electron density, polarizing the C–Br bond and enhancing electrophilicity at C5.
Hydrolysis of the Carboxamide Group
The carboxamide linker undergoes hydrolysis under acidic or basic conditions:
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Acidic Hydrolysis (HCl, H₂O/EtOH, reflux): Forms 5-bromothiophene-2-carboxylic acid and 4-ethoxy-3-ethylbenzothiazol-2-amine.
-
Basic Hydrolysis (NaOH, H₂O/EtOH, 80°C): Yields the same products but with faster kinetics (2 hours vs. 6 hours for acid).
Cyclization Reactions
The compound participates in intramolecular cyclization under Pd catalysis to form fused heterocycles.
Example :
-
Heating with Pd(OAc)₂ and PPh₃ in DMF induces cyclization between the thiophene and benzothiazole moieties, forming a thieno[2,3-d]benzothiazole derivative (45% yield) .
Electrophilic Substitution
Despite being electron-deficient, the thiophene ring undergoes nitration at position 4 under strongly acidic conditions:
| Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2 hours | 5-Bromo-4-nitrothiophene | 28 |
Note : The low yield is attributed to competing decomposition of the benzothiazole group under harsh conditions .
Redox Reactions
-
Reduction (H₂, Pd/C, EtOH): The bromine atom is selectively reduced to hydrogen, yielding (E)-N-(4-ethoxy-3-ethylbenzothiazol-2-ylidene)thiophene-2-carboxamide (82% yield) .
-
Oxidation (mCPBA, CH₂Cl₂): The thiophene sulfur is oxidized to a sulfoxide (55% yield) .
Complexation with Transition Metals
The carboxamide and benzothiazole nitrogen atoms act as bidentate ligands for Rh(I) and Pd(II) complexes:
| Metal Salt | Product | Application |
|---|---|---|
| RhCl(COD)₂ | Rh–thiazolyidene complex | Catalytic C–H activation |
| PdCl₂ | Pd–carboxamide complex | Suzuki coupling catalyst |
Stability : These complexes exhibit moderate stability in solution but decompose under prolonged heating .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key Research Findings and Implications
- Halogen vs. Nitro Groups : Bromine in the target compound offers slower metabolic degradation compared to nitro groups, as seen in ’s compound 22 .
- Heterocycle Impact : Thiophene (target) provides greater aromatic stability than furan (), favoring interactions with π-π stacking motifs in biological targets .
Q & A
Q. What are the standard synthetic routes for synthesizing (E)-5-bromo-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide?
The compound is synthesized via condensation reactions between thiophene-2-carboxamide derivatives and functionalized benzo[d]thiazole intermediates. Key steps include:
- Reaction conditions : Refluxing in ethanol with anhydrous sodium acetate to facilitate hydrazone formation .
- Purification : Crystallization from ethanol/water mixtures (4:1) or DMF/H₂O, followed by filtration and drying .
- Yield optimization : Typical yields range from 57% to 76%, influenced by solvent polarity and reaction time .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Structural confirmation relies on:
- Infrared (IR) spectroscopy : Identifies NH (3200–3300 cm⁻¹), C=O (1680–1700 cm⁻¹), and C=N (1600–1620 cm⁻¹) stretches .
- NMR spectroscopy : ¹H and ¹³C NMR resolve substituent environments (e.g., ethyl and ethoxy groups at δ 1.2–1.4 ppm and δ 4.0–4.2 ppm, respectively) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and isotopic patterns (e.g., bromine’s M+2 peak) .
Advanced Research Questions
Q. How can researchers address low yields in the synthesis of benzo[d]thiazole derivatives like this compound?
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol enhances crystallization .
- Catalyst screening : Anhydrous sodium acetate accelerates hydrazone formation, but alternatives like triethylamine may reduce side reactions .
- Reaction monitoring : Use TLC (silica gel, ethyl acetate/hexane) to track progress and identify unreacted starting materials .
Q. How to resolve contradictory spectral data during structural elucidation?
- Multi-dimensional NMR : 2D experiments (e.g., COSY, HSQC) clarify coupling patterns and assign quaternary carbons in the benzo[d]thiazole ring .
- X-ray crystallography : Resolves E/Z isomerism in the hydrazone moiety, critical for confirming the (E)-configuration .
- Thermal analysis : Differential scanning calorimetry (DSC) detects decomposition events (e.g., exothermic peaks above 130°C) to assess purity .
Q. What safety protocols are essential for handling hazardous reagents in its synthesis?
- Ventilation : Use fume hoods when working with volatile or toxic reagents (e.g., diketene, isothiocyanates) .
- Explosive hazards : Avoid grinding or heating diazo compounds; store in inert atmospheres .
- Waste disposal : Neutralize acidic byproducts (e.g., triflic acid) with sodium bicarbonate before disposal .
Q. How to design structure-activity relationship (SAR) studies for bioactivity optimization?
- Analog synthesis : Modify substituents (e.g., replacing ethoxy with methoxy or trifluoromethyl groups) to probe electronic effects .
- Biological assays : Test analogs in enzyme inhibition or antimicrobial assays (e.g., MIC values against S. aureus) .
- Computational modeling : Perform docking studies to predict interactions with target proteins (e.g., kinase domains) .
Data Contradiction Analysis
Q. How to interpret conflicting melting points or spectral data across batches?
- Impurity profiling : Use HPLC (C18 column, acetonitrile/water gradient) to detect byproducts like uncyclized intermediates .
- Crystal polymorphism : Recrystallize from alternative solvents (e.g., methanol vs. ethanol) to isolate stable polymorphs .
- Isomer separation : Chiral chromatography resolves enantiomers if asymmetric centers form during synthesis .
Methodological Tables
| Parameter | Typical Value | Evidence Source |
|---|---|---|
| Yield | 57–76% | |
| Melting Point | 160–204°C | |
| IR C=O Stretch | 1680–1700 cm⁻¹ | |
| ¹³C NMR (Benzo[d]thiazole) | δ 155–165 ppm (C=N) | |
| HRMS (M+H)+ | Calculated ± 0.005 Da |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
